molecular formula C8H9NO3 B12955162 2-((2-Methylpyridin-4-yl)oxy)acetic acid

2-((2-Methylpyridin-4-yl)oxy)acetic acid

Cat. No.: B12955162
M. Wt: 167.16 g/mol
InChI Key: NDXOYXDWODRQEL-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Derivatives in Drug Discovery and Development

Pyridine derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the pharmaceutical industry due to their wide range of biological activities. sciencepublishinggroup.comresearchgate.net The incorporation of the pyridine nucleus into a molecule can profoundly influence its pharmacological properties, including solubility, bioavailability, and receptor-binding affinity. enpress-publisher.com This has led to the development of numerous FDA-approved drugs containing a pyridine or dihydropyridine (B1217469) core for a variety of therapeutic areas. nih.gov

The adaptability of the pyridine scaffold allows for extensive structural modifications, enabling medicinal chemists to fine-tune the biological activity of a compound. researchgate.net Pyridine derivatives have been successfully developed as anticancer, antimicrobial, antiviral, anti-inflammatory, and analgesic agents, among others. ekb.egrsc.orgmdpi.com For instance, several pyridine-based compounds have shown potent anticancer activity against various tumor cell lines, including breast cancer, leukemia, and pancreatic cancer. ekb.egnih.gov

Overview of 2-((2-Methylpyridin-4-yl)oxy)acetic Acid within the Context of Pyridine Chemistry

This compound is a specific derivative of pyridine that has attracted interest in the field of chemical synthesis and potential biomedical applications. Its structure features a 2-methylpyridine (B31789) core linked to an acetic acid moiety through an ether bond. This particular arrangement of functional groups imparts specific physicochemical properties to the molecule, which are of interest for further investigation.

While extensive research on this specific compound is still emerging, its structural components suggest potential for biological activity. The 2-methylpyridine group is a common feature in various bioactive molecules, and the acetic acid side chain can participate in various biological interactions. The synthesis of this and similar compounds often involves multi-step reactions, starting from simpler pyridine precursors. niscpr.res.insemanticscholar.orggoogle.com

Physicochemical Properties of this compound

PropertyValue
CAS Number 1000338-34-3
Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
Physical Form Solid
Purity Typically >95%

This data is compiled from various chemical supplier databases.

Further research into the synthesis, characterization, and biological evaluation of this compound and its analogues is warranted to fully understand its potential within the broader landscape of pyridine-based drug discovery. The exploration of such novel chemical entities is crucial for the continued advancement of therapeutic interventions for a wide range of diseases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

2-(2-methylpyridin-4-yl)oxyacetic acid

InChI

InChI=1S/C8H9NO3/c1-6-4-7(2-3-9-6)12-5-8(10)11/h2-4H,5H2,1H3,(H,10,11)

InChI Key

NDXOYXDWODRQEL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)OCC(=O)O

Origin of Product

United States

Synthetic Methodologies for 2 2 Methylpyridin 4 Yl Oxy Acetic Acid and Its Analogues

Established Synthetic Routes for Pyridyl-oxy-acetic Acid Derivatives

The most established and widely utilized method for synthesizing pyridyl-oxy-acetic acid derivatives is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction is valued for its reliability and versatility in creating both symmetrical and asymmetrical ethers. wikipedia.org

The synthesis logically requires two key building blocks: a substituted 4-hydroxypyridine (B47283) and a haloacetic acid derivative.

Pyridine (B92270) Precursors: The primary precursor for the target molecule is 2-methyl-4-hydroxypyridine. sigmaaldrich.com The synthesis of substituted 4-hydroxypyridines can be achieved through various pathways. One common method involves the diazotization of 4-aminopyridine (B3432731) followed by hydrolysis. guidechem.com An improved version of this process, using 4-aminopyridine with butyl nitrite (B80452) in a sulfuric acid solution followed by hydrolysis and neutralization, has been reported to achieve yields of approximately 92%. guidechem.com Other routes to substituted 4-hydroxypyridines include multi-step processes starting from 1,3-diketones, which react with ammonia (B1221849) and are subsequently acylated and cyclized. google.comgoogle.com The synthesis of 2-methylpyridine (B31789) itself can be performed through the vapor-phase dehydrocyclization of acetaldehyde (B116499) and ammonia over specialized catalysts. niscpr.res.in

Acetic Acid Precursors: The acetic acid portion is typically introduced using an alkylating agent such as chloroacetic acid or its esters (e.g., methyl chloroacetate, ethyl chloroacetate). gordon.edu These reagents provide the two-carbon acid side chain that attaches to the pyridinol oxygen.

Table 1: Key Precursors for Pyridyl-oxy-acetic Acid Synthesis This table is interactive. You can sort and filter the data.

Precursor Type Chemical Name Role in Synthesis
Pyridine Core 2-Methyl-4-hydroxypyridine Provides the substituted pyridine ring
Pyridine Core 4-Hydroxypyridine A general precursor for the pyridine moiety guidechem.com
Pyridine Core 4-Aminopyridine Starting material for 4-hydroxypyridine synthesis guidechem.com
Acetic Acid Moiety Chloroacetic acid Alkylating agent to form the ether linkage gordon.edu
Acetic Acid Moiety Methyl Chloroacetate Alkylating agent, requires subsequent hydrolysis
Acetic Acid Moiety Ethyl Diazoacetate Alternative reagent for forming the ether linkage google.com

The central chemical transformation is the Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org

Deprotonation: The reaction is initiated by the deprotonation of the hydroxyl group of the 4-hydroxypyridine derivative. This is accomplished using a suitable base, such as sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), or sodium hydride (NaH), to generate a potent nucleophile, the pyridinolate anion. masterorganicchemistry.comgordon.edufrancis-press.com

Nucleophilic Attack: The resulting alkoxide ion then performs a backside attack on the electrophilic carbon atom of the haloacetic acid derivative (e.g., chloroacetic acid). wikipedia.org This concerted step involves the formation of the C-O ether bond and the simultaneous displacement of the halide leaving group (e.g., Cl⁻). masterorganicchemistry.com

Hydrolysis (if necessary): If an ester of haloacetic acid is used as the alkylating agent, a final hydrolysis step is required to convert the resulting ester into the desired carboxylic acid. This is typically achieved by heating in an acidic or basic aqueous solution. google.com For instance, the ethyl ester can be hydrolyzed using aqueous sodium hydroxide, followed by neutralization with acid. google.com

An alternative transformation involves reacting 3,5,6-trichloro-2-pyridone with ethyl diazoacetate, which is then hydrolyzed to the corresponding acid. google.com Another method describes the conversion of 3,5,6-trichloro-2-pyridyloxyacetonitrile to the acid by heating in concentrated hydrochloric or sulfuric acid. google.com

Optimizing the Williamson ether synthesis is critical for maximizing yield and ensuring high purity of the final product. Key parameters include the choice of reagents, solvent, and temperature.

Base and Solvent: The choice of base and solvent is interdependent. Strong, non-nucleophilic bases like sodium hydride (NaH) are highly effective and are often used in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). masterorganicchemistry.com Alternatively, alkali hydroxides or carbonates can be used in polar solvents. gordon.edu Using the parent alcohol of the alkoxide as the solvent is also a common strategy. masterorganicchemistry.com

Temperature: Reaction temperatures can vary. Gentle warming may be sufficient, while in other cases, refluxing for several hours is necessary to drive the reaction to completion. gordon.edu Microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes and improve yields for this type of reaction. wikipedia.org

Purification: Purification of the final product typically involves an aqueous workup to remove inorganic salts. The product can be extracted into an organic solvent. If the product is a carboxylic acid, it can be extracted into a basic aqueous solution (like sodium bicarbonate), washed, and then re-acidified to precipitate the pure product. gordon.edu Final purification may involve recrystallization or distillation under reduced pressure. google.com

Table 2: Example of Reaction Conditions for Williamson Ether Synthesis of Aryloxyacetic Acids This table is interactive. You can sort and filter the data.

Reactant 1 Reactant 2 Base Solvent Conditions Product Type Reference
4-Methylphenol Chloroacetic acid 30% aq. NaOH Water 90-100°C, 30-40 min Carboxylic Acid gordon.edu
3,5,6-Trichloro-2-pyridinol Methyl chloroacetate K₂CO₃ DMF 60°C, 12 hours Methyl Ester
Salicylaldehyde Chloroacetic acid Sodium hydroxide Not specified Not specified Carboxylic Acid wikipedia.org
6-hydroxy-7-methoxy-3H-quinazoline-4-one Halogenated Hydrocarbons NaOH or other base Toluene High temperature Ether Derivative francis-press.com

Novel Synthetic Approaches for Functionalized Analogues of 2-((2-Methylpyridin-4-yl)oxy)acetic Acid

While the Williamson ether synthesis is a workhorse, modern organic synthesis seeks more efficient and versatile methods.

Multicomponent Reactions (MCRs): Novel approaches for synthesizing highly functionalized pyridine cores often employ multicomponent reactions. For example, a practical two-step process to access functionalized 4-hydroxypyridine derivatives utilizes a multicomponent reaction of alkoxyallenes, nitriles, and carboxylic acids. researchgate.net Similarly, telescoped MCRs involving starting materials like 8-hydroxyquinoline, a glyoxal (B1671930) derivative, and Meldrum's acid provide efficient, atom-economical routes to complex fused furylacetic acids, showcasing a strategy that could be adapted for pyridyl analogues. mdpi.com

Flow Synthesis: Continuous flow synthesis offers significant advantages in terms of safety, scalability, and reaction control. A flow procedure for the α-methylation of pyridines using 1-propanol (B7761284) and a Raney® nickel catalyst has been developed, demonstrating a modern approach to creating substituted pyridine precursors like 2-methylpyridine. mdpi.com This technology could be integrated into a continuous process for the synthesis of the final acid.

Tandem and One-Pot Reactions: The development of one-pot syntheses for heterocyclic compounds is an active area of research. For instance, new dihydro-pyrrol-2-one compounds have been synthesized via a one-pot, three-component approach, highlighting a trend toward more efficient, step-economical processes that could be applied to pyridyl systems. nih.gov

Strategies for Derivatization of the Core this compound Structure

Once the core structure is synthesized, it can be further modified to create a library of analogues. The primary site for derivatization is the carboxylic acid functional group.

Amide and Ester Formation: The carboxylic acid can be readily converted into a wide range of amides and esters using standard coupling chemistry. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt) are commonly used to facilitate the formation of an amide bond between the acid and a primary or secondary amine. mdpi.com Esterification can be achieved via direct acid-catalyzed reaction with an alcohol, such as reacting the acid with methanol (B129727) in the presence of sulfuric acid.

Ring Functionalization: While direct functionalization of the pre-formed pyridine ring is possible, it is often more synthetically viable to introduce desired substituents onto the pyridine precursor before the ether synthesis. However, for certain modifications, electrophilic or nucleophilic aromatic substitution on the pyridyl-oxy-acetic acid core might be feasible, depending on the existing substitution pattern and desired outcome.

Advanced Coupling Reactions: For creating more complex analogues, the pyridine ring can be pre-functionalized with a halide (e.g., bromine or chlorine). This allows for subsequent palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce new aryl or alkyl groups, thus building molecular complexity. nih.gov

Biological Activity and Preclinical Investigations of 2 2 Methylpyridin 4 Yl Oxy Acetic Acid and Its Derivatives

In Vitro Biological Evaluation in Cell-Based Assay Systems

Assessment of Antiproliferative and Cytotoxic Effects in Cancer Cell Lines

The antiproliferative and cytotoxic potential of various derivatives of pyridine (B92270) and acetic acid has been investigated against a range of cancer cell lines. While specific data for 2-((2-Methylpyridin-4-yl)oxy)acetic acid is not extensively available in the public domain, studies on structurally related compounds provide insights into the potential activity of this chemical class.

Pyridine derivatives, in general, have been identified as a significant class of compounds in medicinal chemistry with a broad spectrum of biological activities, including antitumor effects. mdpi.com The antiproliferative activity of these compounds is often influenced by the nature and position of substituents on the pyridine ring. mdpi.com For instance, the presence of methoxy (B1213986) (-OCH3) and hydroxyl (-OH) groups has been shown to enhance the antiproliferative activity of some pyridine derivatives against cell lines such as HeLa, A549, and MDA-MB-231. mdpi.com

One study on various pyridine derivatives reported IC50 values against different cancer cell lines. For example, certain derivatives showed improved antiproliferative activity with the insertion of specific functional groups. In breast cancer cell lines MDA-MB-453 and SK-BR-3, derivatives with methyl (CH3) and nitro (NO2) groups in the para position exhibited IC50 values of 4.9 nM and 9.0 nM, respectively. mdpi.com In contrast, substitutions at the ortho and meta positions with a methyl group resulted in higher IC50 values, indicating reduced activity. mdpi.com Similarly, in the MCF-7 breast cancer cell line, the introduction of hydroxyl groups led to a reduction in IC50 values, with one derivative showing an IC50 of 4.75 mM and another with two hydroxyl groups exhibiting an IC50 of 0.91 mM. mdpi.com

Table 1: Antiproliferative Activity of Selected Pyridine Derivatives

Derivative Type Cell Line IC50 Value
Pyridine with p-CH3 group MDA-MB-453 4.9 nM
Pyridine with p-NO2 group MDA-MB-453 9.0 nM
Pyridine with o-CH3 group SK-BR-3 91.9 nM
Pyridine with m-CH3 group SK-BR-3 82.4 nM
Pyridine with one -OH group MCF-7 4.75 mM
Pyridine with two -OH groups MCF-7 0.91 mM

This table presents data on various pyridine derivatives to illustrate structure-activity relationships, not specifically for this compound.

Modulation of Specific Receptor Activities (e.g., PPARγ, RORγt)

The modulation of nuclear receptors such as Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and Retinoid-related Orphan Receptor-gamma t (RORγt) is a key mechanism for the therapeutic effects of many compounds.

PPARγ Activity:

PPARγ is a ligand-activated transcription factor that plays a crucial role in regulating glucose and lipid metabolism. nih.gov Activation of PPARγ can lead to increased insulin (B600854) sensitivity, making it a target for the development of drugs for type 2 diabetes. nih.gov While a direct link between this compound and PPARγ modulation is not well-documented in publicly available literature, the broader class of acetic acid derivatives has been explored for this activity. For example, indanylacetic acid derivatives have been identified as potent PPAR ligands, with the ability to modulate selectivity at different receptor subtypes through modification of their chemical structure. nih.gov Natural products are also a significant source of PPARγ agonists. nih.gov

RORγt Activity:

RORγt is a key transcription factor involved in the differentiation of Th17 cells and the production of pro-inflammatory cytokines, making it a target for autoimmune diseases. There is currently a lack of publicly available scientific literature detailing the direct modulatory effects of this compound or its close derivatives on RORγt activity.

Effects on Cellular Processes and Physiological Functions

A derivative of 2-methylpyridine (B31789), 2-Methylpyridine-1-ium-1-sulfonate (MPS), has been shown to induce apoptosis and cell cycle arrest in cancer cells. nih.gov In a study using AGS (gastric adenocarcinoma) and Caco-2 (colorectal adenocarcinoma) cell lines, MPS was found to induce cell cycle arrest in a dose-dependent manner. nih.gov Specifically, it caused arrest at the G1 and G2/M phases in AGS cells, and at the G1 and S phases in Caco-2 cells. nih.gov This was accompanied by the downregulation of cyclin D1 and CDK4, and the upregulation of p21, p27, and p53. nih.gov Furthermore, MPS treatment led to a significant increase in the Bax/Bcl-2 ratio, indicating the induction of apoptosis. nih.gov

Another study on glycyrrhetinic acid derivatives found that one compound induced cell cycle arrest at the S phase and apoptosis in Jurkat cells. nih.gov

Table 2: Effect of 2-Methylpyridine-1-ium-1-sulfonate (MPS) on Cell Cycle Phases

Cell Line Cell Cycle Phase Arrest
AGS G1 and G2/M
Caco-2 G1 and S

This table shows the cell cycle arrest phases induced by a derivative of 2-methylpyridine.

The inhibition of cell proliferation is a key outcome of the antiproliferative effects mentioned earlier. Beyond this, the inhibition of cell migration is a critical factor in preventing cancer metastasis. While direct evidence for this compound is limited, studies on related pyridine-containing compounds have shown inhibitory effects on cell migration. For instance, certain synthetic derivatives of 3,4-dihydro-2H-pyrrole-2-carboxylic acids have demonstrated promising antiproliferative activity and selectivity against various human cancer cell lines. nih.gov

The structural component of acetic acid in the title compound suggests a potential role in glucose metabolism. Vinegar, which is a dilute solution of acetic acid, has been shown to improve insulin-stimulated glucose uptake in the forearm muscle of individuals with type 2 diabetes. nih.gov This effect is thought to be, at least in part, due to an improvement in insulin action in skeletal muscle. nih.gov The activation of PPARγ is a known mechanism to enhance insulin sensitivity and glucose metabolism. nih.gov As discussed, while direct evidence for PPARγ agonism by this compound is lacking, this remains a plausible area for its biological activity given its structural features.

Molecular Target Identification and Mechanistic Elucidation Studies

Analysis of Molecular Target Engagement in Cellular Models

No published studies were found that analyze the molecular target engagement of this compound in cellular models. The identification of specific protein or nucleic acid targets with which this compound interacts, and the confirmation of this binding within a cellular context, have not been reported in the scientific literature.

Investigation of Intracellular Signaling Pathways (e.g., GSK-3, TREM2)

There is no available information from preclinical investigations regarding the effect of this compound on intracellular signaling pathways such as Glycogen Synthase Kinase 3 (GSK-3) or Triggering Receptor Expressed on Myeloid Cells 2 (TREM2). The current body of scientific literature has not explored the modulatory effects of this compound on these or any other specific signaling cascades.

Gene Expression Modulation and Proteomic Analysis

No data from gene expression modulation or proteomic analysis studies for this compound are available in the public domain. Such studies, which would involve techniques like transcriptomics (e.g., RNA-sequencing) or proteomics (e.g., mass spectrometry), have not been reported for this compound. Therefore, its effects on global gene expression or the cellular proteome remain uncharacterized.

In Vivo Preclinical Efficacy Studies in Animal Models

There is no available information from preclinical animal studies to assess the efficacy of this compound in any defined disease models. Typically, a compound of this class might be evaluated in models of:

Anemia of Chronic Disease: To assess its ability to increase erythropoietin (EPO) and hemoglobin levels.

Ischemic Conditions: Such as peripheral artery disease or stroke, where the induction of HIF-1 could be protective.

Inflammatory Diseases: Given the role of HIF in the inflammatory response.

Similarly, there is a lack of published data regarding the pharmacodynamic properties of this compound. Pharmacodynamic studies would typically involve:

Biomarker Analysis: Measuring the levels of key biomarkers to confirm that the drug is engaging with its target and eliciting the expected biological response. For a HIF prolyl hydroxylase inhibitor, this would include measuring plasma EPO levels and assessing the expression of HIF-regulated genes in relevant tissues.

Dose-Response Studies: Establishing the relationship between the dose of the compound administered and the magnitude of the biological effect. This is critical for selecting an appropriate dose range for further development.

The absence of such data in the public domain means that the in vivo activity and potential therapeutic window of this compound remain uncharacterized.

It is possible that preclinical data for this compound exists within private institutional or corporate research settings but has not been disclosed publicly. Therefore, a comprehensive assessment of its preclinical profile is not feasible at this time.

Structure Activity Relationship Sar Studies of 2 2 Methylpyridin 4 Yl Oxy Acetic Acid Analogues

Impact of Substituent Modifications on Biological Potency and Selectivity

The substitution pattern on the pyridine (B92270) ring of 2-((2-Methylpyridin-4-yl)oxy)acetic acid and its analogues is a critical determinant of their biological activity. The position and nature of substituents can significantly modulate potency and selectivity towards their molecular targets.

Further modifications to the pyridine ring, such as the introduction of electron-withdrawing or electron-donating groups, can also impact activity. For example, the inclusion of methoxy (B1213986) (-OCH3) or hydroxyl (-OH) groups on pyridine rings has been shown to improve the biological activity in other series of compounds. nih.gov Conversely, bulky groups or halogens can sometimes lead to lower activity. nih.gov In a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors, which share some structural similarities, substitutions on the aryl ring demonstrated varied effects. For example, a 2-methyl substitution was found to be more potent than a 2-fluoro or 4-cyano substitution. nih.gov

The following table summarizes the general impact of substituent modifications on the pyridine ring based on related studies.

Substituent Position Substituent Type General Impact on Potency Reference
para (C4)Methyl (-CH3)Generally Favorable nih.gov
ortho (C2) / meta (C3)Methyl (-CH3)Generally Unfavorable nih.gov
VariousMethoxy (-OCH3), Hydroxyl (-OH)Generally Favorable nih.gov
VariousHalogens, Bulky GroupsGenerally Unfavorable nih.gov
ortho (C2)Methyl (-CH3)More Favorable than -F or -CN nih.gov

These findings underscore the sensitivity of the pyridine scaffold to substitution, where even minor changes can lead to significant shifts in biological response.

Influence of Core Heterocycle Alterations on the Activity Profile

The core heterocycle, in this case, a 2-methylpyridine (B31789) ring, is fundamental to the molecule's interaction with its biological target. Alterations to this core, such as changing the identity of the heterocycle or the position of the nitrogen atom, can have a profound impact on the activity profile.

The pyridine ring itself is a privileged scaffold in medicinal chemistry due to its ability to form hydrogen bonds, its metabolic stability, and its modulation of lipophilicity and aqueous solubility. nih.gov For inhibitors of metalloenzymes like HIF prolyl hydroxylase, the pyridine nitrogen can act as a crucial coordination point with the metal ion in the enzyme's active site. mdpi.com The position of the nitrogen atom within the ring is therefore critical. Studies on isomeric pyridyl-β-diketonate ligands have shown that changing the nitrogen position from para to meta significantly alters the resulting structure of metal complexes, which can be seen as an analogue for enzyme-inhibitor interactions. researchgate.net

In the context of HIF prolyl hydroxylase inhibitors, docking studies of related compounds with a pyridine moiety in a "branched-tail" structure suggest that the pyridine nitrogen can form a hydrogen bond with key amino acid residues, such as Asp254, in the enzyme's active site. mdpi.com Altering the core from a pyridine to a phenyl ring in these analogues leads to a notable change in IC50 values, highlighting the importance of the heterocycle. mdpi.com

Furthermore, the fusion of other rings to the pyridine nucleus has been shown to enhance bioactivity in various contexts. researchgate.net While this moves away from the direct analogue structure, it emphasizes that the core heterocycle is a key anchor point that can be built upon to modulate activity.

The table below illustrates the importance of the core heterocycle based on related inhibitor classes.

Core Alteration Observed Effect Rationale Reference
Phenyl replacing PyridineChange in IC50Loss of key hydrogen bonding interaction with active site residues. mdpi.com
Change in Nitrogen Position (para vs. meta)Alters coordination geometryThe position of the nitrogen donor atom dictates the topology of interaction with metal ions or active sites. researchgate.net
Fusion of additional ringsCan enhance bioactivityModifies the overall shape and electronic properties of the scaffold. researchgate.net

These observations collectively indicate that the 2-methylpyridine core is not merely a passive scaffold but an active participant in the molecular recognition process.

Role of the Oxy-acetic Acid Linker Region in Pharmacological Response

The oxy-acetic acid linker [(–O–CH₂–COOH)] is a common structural motif in many biologically active compounds, particularly in inhibitors of 2-oxoglutarate (2-OG) dependent oxygenases like HIF prolyl hydroxylase. nih.govnih.gov This moiety plays a multifaceted role in the pharmacological response.

The primary function of the carboxylic acid group is to mimic the C-5 carboxylate of 2-OG, enabling the inhibitor to compete with the endogenous substrate for binding to the active site of the enzyme. nih.gov This is often achieved through the formation of a bidentate chelation with the active site Fe(II) ion and interaction with basic residues, such as arginine, in the binding pocket. nih.gov The ether oxygen atom in the linker helps to correctly position the acetic acid moiety for these critical interactions.

The length and flexibility of the linker are also important. The single methylene (B1212753) unit in the acetic acid group provides a specific spatial relationship between the pyridine ring and the chelating carboxylate. Altering this linker, for instance by adding or removing methylene units or introducing conformational constraints, would likely have a significant impact on binding affinity. Studies on related aryloxyacetic and arylthioacetic acids have demonstrated that the nature of the linker is a key determinant of potency. nih.gov

In essence, the oxy-acetic acid linker serves as a crucial bridge, orienting the heterocyclic headgroup for interactions in one part of the active site while providing the key chelating functionality to engage with the catalytic metal ion in another. nih.gov

Stereochemical Considerations in Structure-Activity Relationships

While this compound itself is not chiral, the introduction of a chiral center, for example by substitution on the methylene group of the acetic acid linker (e.g., forming a propionic acid derivative), would necessitate stereochemical considerations. The biological activity of chiral molecules is often highly dependent on their stereochemistry, as enantiomers can exhibit different affinities and efficacies when interacting with chiral biological targets like enzymes and receptors. mdpi.com

In studies of related chiral compounds, it is frequently observed that one enantiomer is significantly more potent than the other. mdpi.com For instance, in a series of nature-inspired antimalarial agents, the isomers with the "natural" (5S, αS) configuration were potent, while their (5R, αR) enantiomers were approximately 10-fold less active, and the diastereomers were often inactive. mdpi.com This highlights that the precise three-dimensional arrangement of atoms is critical for optimal binding to the target.

The stereoselective synthesis of related heterocyclic compounds, such as pyridinones, has been a focus of research, underscoring the importance of controlling stereochemistry to access the more active enantiomer. nih.gov Although no specific stereochemical studies on direct analogues of this compound were identified, the principles derived from similar classes of compounds strongly suggest that if a chiral center were introduced, the biological activity would likely be stereospecific. One enantiomer would be expected to fit more favorably into the enzyme's active site, leading to a more potent pharmacological response.

Computational Approaches in the Design and Analysis of 2 2 Methylpyridin 4 Yl Oxy Acetic Acid

Molecular Docking for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). The primary goal is to forecast the binding mode and affinity, often represented by a scoring function that estimates the strength of the interaction. This method is crucial for understanding how a compound like 2-((2-Methylpyridin-4-yl)oxy)acetic acid might interact with a specific biological target, such as an enzyme or a receptor, at the atomic level.

The process involves preparing the 3D structures of both the ligand and the receptor. The docking algorithm then samples a vast number of possible conformations and orientations of the ligand within the receptor's binding site. Each generated pose is evaluated using a scoring function, which calculates a value analogous to the binding energy. Lower docking scores typically indicate a more stable and favorable interaction.

For instance, in studies on related heterocyclic compounds like N-acylhydrazone derivatives of pyrrolo[3,4-d]pyridazinone, molecular docking was employed to investigate interactions with cyclooxygenase (COX-1, COX-2) and 15-lipoxygenase (15-LOX) enzymes. nih.gov The results of such a study, which would be similar for this compound, can reveal key binding interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov A hypothetical docking analysis for this compound against a target protein would yield data similar to the illustrative table below.

Table 1: Illustrative Molecular Docking Results for a Target Protein This table presents hypothetical data to illustrate the typical output of a molecular docking study.

Parameter Value
Target Protein Example Kinase 1 (PDB ID: XXXX)
Docking Score (kcal/mol) -7.5
Predicted Hydrogen Bonds Forms H-bond with backbone of GLU-85; Forms H-bond with side chain of LYS-33
Key Hydrophobic Interactions Pyridine (B92270) ring interacts with VAL-18, LEU-135; Methyl group interacts with ALA-31

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. By developing a mathematical model, QSAR can predict the activity of new, untested compounds based solely on their structural properties.

The first step in QSAR is to generate numerical representations of the molecules, known as molecular descriptors. These can include physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and topological indices (e.g., molecular connectivity). A dataset of compounds with known activities against a specific target is then used to train the model, employing statistical techniques like multiple linear regression (MLR) or machine learning algorithms.

For a compound like this compound, a QSAR model could be developed using a series of related pyridinyloxyacetic acid analogs with measured biological activities. The resulting model could then predict its activity and guide the design of new derivatives with potentially improved potency. Studies on other novel pyridazinone derivatives have successfully correlated quantum chemical descriptors with antibacterial activity, demonstrating the utility of this approach. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of a ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the physical movements of atoms and molecules over time, providing detailed information about the conformational changes, flexibility, and stability of the ligand-receptor complex.

Starting from a docked pose, an MD simulation solves Newton's equations of motion for the system, which includes the protein, the ligand, and surrounding solvent molecules. This generates a trajectory of atomic positions over a period, typically nanoseconds to microseconds. Analysis of this trajectory can confirm the stability of the binding pose predicted by docking, identify key residues responsible for maintaining the interaction, and calculate the binding free energy with higher accuracy. Such simulations are computationally intensive but provide invaluable insights into the dynamic nature of molecular recognition.

In Silico Prediction of Biological Activity and ADMET Properties

Beyond predicting the interaction with a specific target, computational tools can forecast a molecule's broader biological and pharmacological profile. This includes predicting its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, which are critical for determining a compound's drug-likeness and potential for success as a therapeutic agent.

Various computational models, often based on large datasets of experimental results, can predict properties such as:

Absorption: Oral bioavailability, human intestinal absorption (HIA), and cell permeability (e.g., Caco-2).

Distribution: Plasma protein binding, blood-brain barrier penetration.

Metabolism: Susceptibility to metabolism by cytochrome P450 enzymes.

Excretion: Likelihood of renal clearance.

Toxicity: Potential for cardiotoxicity (hERG inhibition), mutagenicity (Ames test), and other toxic effects.

In research on novel pyridazinone derivatives, ADMET profiles were predicted to ensure compliance with established guidelines for drug candidates, such as Lipinski's Rule of Five. mdpi.com A similar analysis for this compound would be a standard step in its computational evaluation.

Table 2: Illustrative In Silico ADMET Profile for this compound This table presents predicted data for illustrative purposes, based on standard computational models.

Property Predicted Value Guideline/Interpretation
Molecular Weight 167.16 g/mol < 500 (Lipinski's Rule)
LogP (Octanol/Water) 0.85 < 5 (Lipinski's Rule)
Hydrogen Bond Donors 1 < 5 (Lipinski's Rule)
Hydrogen Bond Acceptors 4 < 10 (Lipinski's Rule)
Blood-Brain Barrier (BBB) Low Penetrant Low likelihood of CNS side effects
Human Intestinal Absorption High Well-absorbed orally
hERG Inhibition Non-inhibitor Low risk of cardiotoxicity

In Vitro Metabolism and Pharmacokinetic Considerations of 2 2 Methylpyridin 4 Yl Oxy Acetic Acid and Its Analogues

Enzymatic Biotransformation in Isolated Systems (e.g., Liver Microsomes, S9 Fractions)

The initial assessment of a compound's metabolic susceptibility is often conducted using subcellular fractions of the liver, the primary site of drug metabolism. Liver microsomes, which are vesicles of the endoplasmic reticulum, are rich in Phase I cytochrome P450 (CYP) enzymes. These enzymes are responsible for oxidative, reductive, and hydrolytic reactions. In contrast, the S9 fraction is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes, thereby encompassing both Phase I and Phase II metabolic activities. Phase II enzymes, such as UDP-glucuronosyltransferases (UGTs), catalyze conjugation reactions, attaching polar molecules to the parent compound or its Phase I metabolites to facilitate excretion.

For 2-((2-Methylpyridin-4-yl)oxy)acetic acid, it is hypothesized that in an in vitro system containing only liver microsomes and the necessary cofactor NADPH, the compound would exhibit considerable metabolic stability. This is based on studies of structurally related compounds like licofelone (B1675295), an acetic acid derivative that shows high stability under these conditions. rroij.comjyoungpharm.org The primary sites for potential Phase I oxidation on this compound would be the 2-methyl group and the pyridine (B92270) ring itself, leading to hydroxylation.

However, when incubated with the S9 fraction, which contains UGTs and the required cofactor UDP-glucuronic acid (UDPGA), a different metabolic profile is anticipated. The carboxylic acid moiety of the molecule is a prime substrate for glucuronidation, a major Phase II metabolic pathway. rroij.com Therefore, rapid conversion to an acyl glucuronide conjugate is expected to be the predominant biotransformation in this more complete in vitro system.

Table 1: Predicted Enzymatic Biotransformation of this compound in Isolated Liver Fractions

In Vitro SystemKey Enzymes PresentPredicted Primary Biotransformation
Liver Microsomes (+NADPH)Cytochrome P450 (CYP) enzymesMinor hydroxylation of the 2-methyl group or pyridine ring.
Liver S9 Fraction (+NADPH, +UDPGA)CYPs, UGTs, and other cytosolic enzymesMajor glucuronidation of the carboxylic acid moiety.

Identification and Characterization of In Vitro Metabolites

Based on the predicted biotransformation pathways, several potential metabolites of this compound can be postulated. The identification and characterization of these metabolites are crucial for understanding the compound's complete metabolic profile.

The major metabolite anticipated to be formed in vitro, particularly in systems containing UGTs, is the 1-O-acyl glucuronide of the parent compound. This is a common metabolic fate for compounds containing a carboxylic acid group. rroij.com The formation of this conjugate significantly increases the water solubility of the molecule, preparing it for elimination.

In addition to the primary glucuronide metabolite, minor oxidative metabolites resulting from Phase I metabolism are also possible. These could include:

Hydroxylation of the 2-methyl group: This would result in the formation of 2-((2-(hydroxymethyl)pyridin-4-yl)oxy)acetic acid.

Hydroxylation of the pyridine ring: Oxidation could occur at various positions on the pyridine ring, leading to different isomeric hydroxylated metabolites.

The biotransformation pathway of the related compound, licofelone, demonstrates a scenario where the initial glucuronide conjugate can undergo further metabolism. In human hepatocytes, the acyl glucuronide of licofelone is hydroxylated by CYP2C8. rroij.com A similar sequential metabolism could be possible for this compound, leading to the formation of a hydroxy-glucuronide metabolite.

Table 2: Predicted In Vitro Metabolites of this compound

Metabolite NameMetabolic PathwayPredicted Abundance
This compound-1-O-acyl glucuronidePhase II GlucuronidationMajor
2-((2-(Hydroxymethyl)pyridin-4-yl)oxy)acetic acidPhase I Oxidation (Hydroxylation)Minor
Hydroxylated-2-((2-methylpyridin-4-yl)oxy)acetic acid (ring hydroxylation)Phase I Oxidation (Hydroxylation)Minor

Assessment of Metabolic Stability in Preclinical Models

Metabolic stability is a key parameter in drug discovery, influencing a compound's half-life and oral bioavailability. In vitro metabolic stability assays, typically using liver microsomes from different species (e.g., rat, mouse, human), are used to predict in vivo clearance. researchgate.netnih.gov The stability is often reported as the percentage of the parent compound remaining over time or as an in vitro half-life (t½).

For this compound, it is predicted that the metabolic stability would be high in liver microsomes when only Phase I metabolism is assessed. This is because the primary metabolic route is expected to be glucuronidation, a Phase II reaction not prominent in standard microsomal stability assays that only supplement NADPH. For example, studies with licofelone in liver microsomes with only NADPH showed high metabolic stability. rroij.com

Conversely, in systems that support both Phase I and Phase II metabolism, such as hepatocytes or S9 fractions supplemented with both NADPH and UDPGA, the metabolic stability of this compound is expected to be significantly lower due to rapid glucuronidation of the carboxylic acid. The rate of metabolism can show species differences. For instance, the metabolism of licofelone's acyl glucuronide was observed in human and cynomolgus monkey liver microsomes but not in those from mice or rats, highlighting the importance of using multiple preclinical species. rroij.com

Table 3: Predicted Metabolic Stability of this compound in Preclinical Models

In Vitro ModelCofactorsPredicted Metabolic StabilityRationale
Human Liver MicrosomesNADPHHighLow rate of Phase I oxidative metabolism.
Rat Liver MicrosomesNADPHHighLow rate of Phase I oxidative metabolism. researchgate.netnih.gov
Human S9 FractionNADPH, UDPGALowRapid Phase II glucuronidation of the carboxylic acid. rroij.com
Rat HepatocytesEndogenousLowIntact cellular system with both Phase I and Phase II enzyme activity.

Advanced Analytical Methodologies for Research on 2 2 Methylpyridin 4 Yl Oxy Acetic Acid

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, UV-Vis)

Spectroscopic methods are indispensable for the elucidation of the molecular structure of 2-((2-Methylpyridin-4-yl)oxy)acetic acid, providing detailed information about its atomic arrangement and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR and ¹³C NMR are fundamental. In a typical ¹H NMR spectrum, the chemical shifts, integration of signals, and splitting patterns provide a wealth of information. For instance, the protons on the pyridine (B92270) ring, the methyl group, and the methylene (B1212753) group of the acetic acid moiety would all appear at distinct chemical shifts, and their coupling patterns would reveal their neighboring protons.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the carboxylic acid O-H stretch, the C=O (carbonyl) stretch, the C-O (ether) stretch, and the aromatic C=C and C-N stretching vibrations of the pyridine ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring in this compound, being an aromatic system, would exhibit characteristic absorption maxima in the UV region of the electromagnetic spectrum. These absorptions are due to π-π* and n-π* electronic transitions.

Spectroscopic Data (Predicted)
Technique Expected Observations
¹H NMRSignals corresponding to aromatic protons, methyl protons, and methylene protons with specific chemical shifts and coupling patterns.
¹³C NMRResonances for all unique carbon atoms, including the carboxylic acid carbon, aromatic carbons, methyl carbon, and methylene carbon.
IRCharacteristic absorption bands for O-H (carboxylic acid), C=O, C-O, and aromatic ring vibrations.
UV-VisAbsorption maxima in the UV region corresponding to electronic transitions within the pyridine ring.

Chromatographic Methods for Purity Assessment and Quantitative Analysis (e.g., HPLC, LC-MS, UPLC)

Chromatographic techniques are essential for separating this compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method, likely employing a C18 column, would be suitable. The mobile phase would typically consist of a mixture of an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol (B129727). sigmaaldrich.comsigmaaldrich.comspectrumchemical.commerckmillipore.com The retention time of the compound under specific conditions is a key identifier, and the peak area is proportional to its concentration, allowing for quantitative analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hybrid technique combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. LC-MS is invaluable for confirming the identity of the compound in a complex mixture and for detecting and identifying impurities. The mass spectrometer provides the molecular weight of the eluting components, adding a high degree of certainty to the analysis. For this compound, LC-MS can be used for purity profiling and stability studies. chem-lab.be

Ultra-Performance Liquid Chromatography (UPLC): UPLC is an advancement of HPLC that utilizes smaller stationary phase particles, resulting in higher resolution, faster analysis times, and improved sensitivity. UPLC methods can be developed for high-throughput analysis and for the separation of closely related impurities from this compound. merckmillipore.com

Chromatographic Method Parameters (Typical)
Technique Typical Conditions
HPLC/UPLC
ColumnReversed-phase (e.g., C18)
Mobile PhaseGradient or isocratic mixture of aqueous buffer and organic solvent (e.g., acetonitrile, methanol) sigmaaldrich.comsigmaaldrich.comspectrumchemical.commerckmillipore.com
DetectionUV (at a wavelength where the compound absorbs)
LC-MS
Ionization SourceElectrospray Ionization (ESI)
Mass AnalyzerQuadrupole, Time-of-Flight (TOF), or Ion Trap

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a critical analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the exact molecular mass of this compound and to elucidate its structure through fragmentation analysis. The molecular formula of this compound is C₈H₉NO₃. bldpharm.com

Upon ionization, the molecule can fragment in a predictable manner. The analysis of these fragment ions provides a "fingerprint" that can confirm the structure of the molecule. For instance, a common fragmentation pathway might involve the loss of the carboxylic acid group or cleavage of the ether bond.

Crystallographic Analysis for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. To perform this analysis, a single crystal of this compound of suitable quality is required.

The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the precise positions of all atoms in the crystal lattice can be determined. This provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the crystal structure. While specific crystallographic data for this compound is not publicly available, the technique itself is the gold standard for solid-state structural elucidation.

Future Directions and Research Perspectives for 2 2 Methylpyridin 4 Yl Oxy Acetic Acid

Exploration of Novel Biological Targets and Therapeutic Applications

The structural characteristics of 2-((2-Methylpyridin-4-yl)oxy)acetic acid, particularly the pyridine (B92270) ring, suggest its potential as an inhibitor of various enzymes. A promising area of investigation is its activity against Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs) . PHDs are key enzymes in the cellular response to oxygen levels, and their inhibition can lead to the stabilization of HIF-1α, a transcription factor that upregulates genes involved in erythropoiesis, angiogenesis, and cell survival. mdpi.com Pyridine derivatives have been identified as effective HIF prolyl hydroxylase inhibitors, making this a logical and compelling avenue for investigation for this compound. nih.govresearchgate.net

Beyond HIF, other potential biological targets could be explored based on the broader activities of pyridine-containing molecules. These include, but are not limited to, enzymes involved in inflammatory pathways and signaling cascades implicated in various diseases. Initial screening against a panel of kinases, phosphatases, and other enzymes could reveal unexpected and therapeutically relevant activities.

The potential therapeutic applications stemming from these biological targets are vast. Inhibition of HIF-PHDs could be beneficial in the treatment of anemia, ischemia, and other conditions characterized by a lack of oxygen. mdpi.com Should the compound exhibit activity against other targets, its therapeutic potential could extend to inflammatory diseases, neurodegenerative disorders, and certain types of cancer. mdpi.com

Design and Synthesis of Next-Generation Analogues with Improved Potency and Specificity

A crucial aspect of future research will be the design and synthesis of next-generation analogues of this compound to enhance its potency and selectivity for its identified biological target(s). A systematic structure-activity relationship (SAR) study will be fundamental to this effort. mdpi.com

Key modifications to the parent molecule could include:

Substitution on the pyridine ring: Introducing various functional groups at different positions on the pyridine ring can modulate the compound's electronic properties and steric profile, potentially improving its interaction with the target's binding site. mdpi.com

Modification of the acetic acid side chain: Altering the length and composition of the acetic acid moiety could influence the compound's binding affinity and pharmacokinetic properties.

Introduction of conformational constraints: Incorporating cyclic structures or other rigidifying elements could lock the molecule into a more bioactive conformation, leading to enhanced potency.

The synthesis of these analogues can be achieved through established synthetic methodologies in medicinal chemistry. nih.govmdpi.commdpi.com For instance, the core pyridine structure can be assembled through various condensation reactions, and the side chain can be introduced via nucleophilic substitution or other coupling reactions.

Parent Compound Potential Modifications Rationale for Modification
This compoundSubstitution at the 3, 5, or 6 positions of the pyridine ringTo explore the impact of electronic and steric effects on target binding.
Replacement of the methyl group with other alkyl or aryl groupsTo probe the hydrophobic pocket of the binding site.
Esterification or amidation of the carboxylic acidTo improve cell permeability and create prodrugs.
Introduction of a heterocyclic ring in place of the acetic acid moietyTo explore alternative binding modes and improve specificity.

Integration of Multi-Omics Data in Preclinical Research for Comprehensive Understanding

To gain a holistic understanding of the mechanism of action of this compound and its analogues, the integration of multi-omics data in preclinical studies will be indispensable. frontlinegenomics.comastrazeneca.com This approach, which combines data from genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive picture of the cellular response to the compound. nih.govfrontiersin.org

A multi-omics workflow for preclinical research could involve:

Transcriptomics (RNA-seq): To identify changes in gene expression in response to treatment with the compound. This can reveal the downstream pathways affected by the compound's interaction with its primary target.

Proteomics: To analyze changes in protein expression and post-translational modifications. This can confirm the effects observed at the transcript level and identify other protein targets.

Metabolomics: To profile changes in the cellular metabolome. This can provide insights into the metabolic pathways that are altered by the compound and identify potential biomarkers of its activity.

By integrating these different "omics" datasets, researchers can construct detailed models of the compound's mechanism of action, identify potential off-target effects, and discover biomarkers that can be used to monitor its efficacy in subsequent preclinical and, eventually, clinical studies. multi-omics-drug-discovery.com

Omics Approach Data Generated Potential Insights
TranscriptomicsGene expression profilesIdentification of regulated pathways and downstream targets.
ProteomicsProtein abundance and modification dataConfirmation of target engagement and identification of off-target effects.
MetabolomicsMetabolite profilesUnderstanding of metabolic reprogramming and identification of biomarkers.

Translational Research Opportunities for Preclinical Drug Candidate Development (excluding human trials)

Once a lead candidate with promising potency, selectivity, and a well-understood mechanism of action has been identified, a robust translational research strategy will be essential to bridge the gap between preclinical findings and potential clinical applications. nih.govnih.govdndi.org This phase of research focuses on evaluating the drug candidate's properties in more physiologically relevant models and establishing a strong foundation for a potential Investigational New Drug (IND) application.

Key components of a preclinical translational research plan for a this compound analogue would include:

Pharmacokinetic (PK) and Pharmacodynamic (PD) studies: These studies will determine how the drug is absorbed, distributed, metabolized, and excreted (ADME) by the body and how its concentration relates to its biological effect. This information is critical for establishing a dosing regimen for future studies.

In vivo efficacy studies: The lead compound will be tested in relevant animal models of the target disease to demonstrate its therapeutic potential. For example, if the compound is a HIF-PHD inhibitor, it would be tested in animal models of anemia or ischemia.

Preclinical safety and toxicology studies: A comprehensive battery of tests will be conducted to assess the compound's safety profile and identify any potential toxicities. This is a regulatory requirement before any human trials can be initiated.

A successful translational research program will require a multidisciplinary team of scientists with expertise in pharmacology, toxicology, and drug metabolism. bihealth.org The ultimate goal of this preclinical phase is to generate a comprehensive data package that supports the advancement of the most promising drug candidate into clinical development. proventainternational.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.